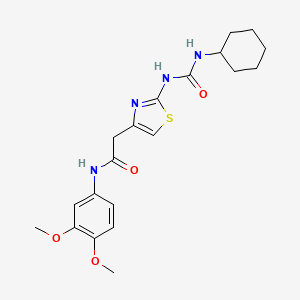
N-(4-chloro-2-methylphenyl)-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-2-methoxybenzamide is a synthetic compound . It has gained significant attention in the scientific community due to its potential applications in various fields.
Synthesis Analysis
N-(4-chloro-2-methylphenyl)-2-methoxybenzamide can be synthesized using various methods. One of the most commonly used methods is the reaction between 4-chloro-2-methylaniline and 2-(methylthio)benzoyl chloride in the presence of a base such as triethylamine.Chemical Reactions Analysis
N-(4-chloro-2-methylphenyl)-2-methoxybenzamide has been extensively studied for its potential applications in various scientific fields. It has been used in the development of new drugs, as well as in the study of various biological processes .Wissenschaftliche Forschungsanwendungen
Environmental Phenols Detection
A study developed an automated on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system to measure concentrations of various environmental phenols in human milk. This methodology could be relevant for detecting and analyzing the presence of compounds similar to "N-(4-chloro-2-methylphenyl)-2-methoxybenzamide" in biological samples, providing insights into exposure and potential risks associated with such compounds (Ye et al., 2008).
Molecular Structure Analysis
Another study focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, prepared through acylation reactions. The research delved into the influence of intermolecular interactions on molecular geometry, evaluated through calculations and X-ray crystallographic data. Such analysis methods could be applied to "N-(4-chloro-2-methylphenyl)-2-methoxybenzamide" to understand its chemical behavior and potential applications in various scientific fields (Karabulut et al., 2014).
Electrochemical Biosensors
Research on developing a high sensitive biosensor based on a novel nanocomposite for the simultaneous determination of glutathione and piroxicam indicates a potential application area for "N-(4-chloro-2-methylphenyl)-2-methoxybenzamide" in biosensor technology. This could involve modifying electrodes with similar compounds to enhance sensitivity and selectivity for detecting specific biomolecules (Karimi-Maleh et al., 2014).
Antimicrobial and Antifungal Screening
A study synthesized a series of compounds incorporating a thiazole ring and screened them for antibacterial and antifungal activities. This suggests potential antimicrobial applications for structurally related compounds like "N-(4-chloro-2-methylphenyl)-2-methoxybenzamide," which could be synthesized and evaluated for their efficacy against various microbial strains (Desai et al., 2013).
Chromatographic Techniques
Research into the chromatographic elution characteristics of substituted N-ethylbenzamides provides a foundation for understanding how similar compounds, including "N-(4-chloro-2-methylphenyl)-2-methoxybenzamide," might behave in various chromatographic systems. This knowledge can assist in developing analytical methods for these compounds (Lehtonen, 1983).
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-10-9-11(16)7-8-13(10)17-15(18)12-5-3-4-6-14(12)19-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRENLLHTOOXIPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2655436.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)propanamide](/img/structure/B2655437.png)

![N-([1,1'-biphenyl]-2-yl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide](/img/structure/B2655440.png)
![2-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzoic acid](/img/structure/B2655441.png)
![Ethyl 4-amino-3-[(propan-2-yl)amino]benzoate](/img/structure/B2655444.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2655446.png)

![N-(3-acetamidophenyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2655449.png)
![4-(4-{[4-(2-Fluorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B2655450.png)
![N-(4-fluorophenyl)-2-((2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2655453.png)
![6-[(3-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655456.png)

![N-(3-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2655458.png)